Methyl 3-bromo-4-oxobutanoate
CAS No.:
Cat. No.: VC14394525
Molecular Formula: C5H7BrO3
Molecular Weight: 195.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7BrO3 |
|---|---|
| Molecular Weight | 195.01 g/mol |
| IUPAC Name | methyl 3-bromo-4-oxobutanoate |
| Standard InChI | InChI=1S/C5H7BrO3/c1-9-5(8)2-4(6)3-7/h3-4H,2H2,1H3 |
| Standard InChI Key | JBJAQFNXULUGCG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(C=O)Br |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name for this compound is methyl 4-bromo-3-oxobutanoate, reflecting its esterified butanoic acid backbone with substituents at positions 3 (keto) and 4 (bromo) . The structural formula, , is represented by the SMILES notation COC(=O)CC(=O)CBr . The InChIKey CZRWOPRGDPUSDE-UHFFFAOYSA-N uniquely identifies its stereochemical and connectivity features .
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 195.01 g/mol | |
| CAS Registry Number | 17790-81-7 | |
| SMILES | COC(=O)CC(=O)CBr | |
| InChIKey | CZRWOPRGDPUSDE-UHFFFAOYSA-N |
Common Synonyms and Registry Codes
This compound is interchangeably referred to as methyl 4-bromoacetoacetate or methyl 4-bromo-3-oxobutyrate in literature . Additional identifiers include the DSSTox Substance ID DTXSID00304277, Nikkaji Number J873.414C, and NSC Number 165240 .
Synthesis and Reaction Chemistry
Synthetic Routes
A standard synthesis involves the bromination of methyl acetoacetate using elemental bromine () in a polar solvent such as acetic acid. The reaction proceeds via electrophilic substitution at the γ-position of the β-keto ester, yielding the brominated product under controlled conditions . Industrial-scale production may employ continuous flow systems to optimize yield and purity.
Reactivity and Functional Group Transformations
The compound’s reactivity is governed by three functional groups:
-
Ester Group: Hydrolyzes to carboxylic acids under acidic or basic conditions.
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Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions) and reductions to secondary alcohols.
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Bromine Atom: Undergoes substitution reactions with nucleophiles (e.g., amines, thiols) or elimination to form α,β-unsaturated ketones.
For example, treatment with sodium azide () in dimethylformamide (DMF) replaces bromine with an azide group, forming methyl 4-azido-3-oxobutanoate .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Methyl 4-bromo-3-oxobutanoate serves as a precursor to β-lactam antibiotics and enzyme inhibitors. Its bromine atom facilitates cross-coupling reactions, enabling the construction of carbon-heteroatom bonds critical in drug design.
Material Science
In polymer chemistry, this compound modifies resin backbones to enhance thermal stability. Its incorporation into acrylate copolymers improves adhesion properties in coatings .
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